1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethyl ketone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4,6-dichloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4,6-dichloropyridine is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Amino or thio-substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)ethanone: Similar structure but lacks the trifluoromethyl group.
4,6-Dichloropyridine: The parent compound without the ketone group.
Trifluoroacetophenone: Contains the trifluoromethyl ketone group but lacks the pyridine ring.
Uniqueness
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the pyridine ring with chlorine substitutions and the trifluoromethyl ketone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H2Cl2F3NO |
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Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-5(9)13-2-3(4)6(14)7(10,11)12/h1-2H |
InChI Key |
BOQFCZIJXJNSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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